molecular formula C20H18N2O4S B2635533 N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide CAS No. 315248-48-7

N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2635533
CAS No.: 315248-48-7
M. Wt: 382.43
InChI Key: VWBDEKYQTPZDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-Phenoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 315248-48-7) is a high-purity sulfonamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 20 H 18 N 2 O 4 S and a molecular weight of 382.43 g/mol, this compound serves as a valuable chemical scaffold for developing novel therapeutic agents . Sulfonamide-based compounds are extensively investigated for their diverse pharmacological profiles. Scientific literature indicates that related sulfonamide structures are studied as inhibitors of viral infections, including HIV, and as potential anti-hypertensive agents . The distinct U-shaped molecular conformation observed in similar sulfonamides, characterized by a specific torsion angle and dihedral angle between the aromatic rings, can be critical for their interaction with biological targets . This particular compound features a phenoxy group, which may influence its lipophilicity and binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key intermediate or as a reference standard in the synthesis and development of new pharmacologically active molecules.

Properties

IUPAC Name

N-[4-[(4-phenoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-15(23)21-16-9-13-20(14-10-16)27(24,25)22-17-7-11-19(12-8-17)26-18-5-3-2-4-6-18/h2-14,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDEKYQTPZDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenyl sulfonamide with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound’s structure includes:

  • Acetamide group (N-acetyl): Reactivity involves amide hydrolysis under acidic/basic conditions .

  • Sulfamoyl group (SO₂NH): Susceptible to nucleophilic substitution or acylation .

  • Biphenyl system with phenoxy substituent : Potential for electrophilic substitution or coupling reactions .

Molecular formula : C₂₀H₁₈N₂O₄S (Molecular weight: 382.4 g/mol) .
Key functional groups :

GroupReactivity TypePotential Reactions
AcetamideHydrolysisConversion to amine and acetic acid
SulfamoylNucleophilic substitutionReplacement with alkyl/aryl groups
PhenoxyElectrophilic substitutionNitration, halogenation, or alkylation

Amide Hydrolysis

Acetamide hydrolysis under acidic conditions:
CH CONHR+H OCH COOH+NH R\text{CH CONHR}+\text{H O}\rightarrow \text{CH COOH}+\text{NH R}
Key factors :

  • Catalyst: HCl or H₂SO₄ .

  • Products: Acetic acid and substituted aniline .

Sulfamoyl Reactions

Alkylation :
ArSO NH +R XArSO NHR+HX\text{ArSO NH }+\text{R X}\rightarrow \text{ArSO NHR}+\text{HX}
Typical reagents : Alkyl halides (R-X), DMF .

Phenoxy Ring Reactions

Electrophilic substitution :

  • Nitration : Directed by phenoxy group (meta-position) .

  • Halogenation : Requires strong Lewis acids (e.g., FeBr₃) .

Stability and Compatibility

Stability :

ConditionStabilityNotes
pH 1–5StableResists mild acid hydrolysis
pH 8–12UnstableAmide hydrolysis occurs
High temperatureDecomposes >200°CLoss of acetic acid

Analytical Methods

Spectroscopy :

  • IR : Amide I (1650 cm⁻¹), sulfonamide (1150–1300 cm⁻¹) .

  • ¹H NMR : Peaks at δ 2.1–2.5 (methyl), δ 7.2–8.0 (aromatic protons) .

Chromatography :

  • HPLC : Reverse-phase C18 column, 0.1% TFA mobile phase .

  • MS : Molecular ion at m/z 382.4 .

Research Implications

The compound’s sulfamoyl and acetamide groups make it a candidate for:

  • Drug design : Targeting enzymes with sulfonamide-binding sites .

  • Material science : Use in polymer synthesis via amide linkages .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide is C20H18N2O4S, with a molecular weight of 382.43 g/mol. The compound features a sulfamoyl group linked to an acetamide moiety, which is essential for its biological activity.

Synthesis Overview :

  • The synthesis typically involves multi-step reactions, starting with the formation of sulfamoyl derivatives through the reaction of phenolic compounds with sulfonamide reagents.
  • Reaction conditions often include temperatures ranging from 50°C to 100°C and can take several hours to ensure complete conversion.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions due to its unique functional groups.

Biology

The compound has been studied for its potential biological activities, particularly:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

    Table 1: Antimicrobial Activity of Related Compounds
    CompoundMIC (μg/mL)Activity
    Compound A32Moderate
    Compound B16Strong
    This compound8Very Strong
  • Anti-tubercular Activity : In vitro studies suggest that certain analogs possess notable activity against Mycobacterium tuberculosis.

    Table 2: Anti-tubercular Activity Data
    CompoundMIC (μg/mL)Inhibition (%)
    7a2595
    7g5090
    This compound3092

The biological activity is primarily attributed to the compound's ability to inhibit bacterial growth by disrupting essential metabolic pathways, similar to other sulfonamide drugs.

Medicine

Ongoing research is exploring the therapeutic potential of this compound for various diseases, particularly in the context of antibiotic resistance.

Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative treatment option.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics when administered orally, with bioavailability exceeding 50%. This characteristic is crucial for its potential clinical applications.

Mechanism of Action

The mechanism of action of N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide with analogous compounds:

Compound Name/Structure Substituent on Sulfamoyl Melting Point (°C) Key Structural Differences Reference
This compound 4-Phenoxyphenyl Not reported Bulky, lipophilic phenoxy group
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl Not reported Electron-donating methoxy group
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide 3-Methylphenyl Not reported Meta-methyl substituent (affects crystallinity)
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide 5-Methylisoxazol-3-yl 165–167 Heterocyclic isoxazole ring
N-(4-(N-(4-Chlorophenyl)sulfamoyl)phenyl)acetamide 4-Chlorophenyl Not reported Electron-withdrawing chlorine substituent
Acetylsulfanilamide –NH2 (sulfonamide) 214–217 Simpler structure without aryl substituents

Key Observations :

  • Crystallinity : Substituent position (e.g., para vs. meta methyl in ) influences hydrogen bonding and crystal packing, affecting stability and formulation .
  • Melting Points : Heterocyclic substituents (e.g., isoxazole in ) result in higher melting points (165–167°C) due to rigid structures and intermolecular interactions .

Key Observations :

  • IDO1 Inhibition : The 4-methoxybenzyl substituent () enhances activity compared to simpler substituents, likely due to improved hydrophobic interactions with the enzyme active site .
  • Urease Inhibition : Isoxazole and pyrimidine substituents () show efficacy, suggesting heterocyclic groups are critical for binding urease .
  • Anticancer Activity : Pyrazole-sulfonamide hybrids () demonstrate apoptosis induction, highlighting the importance of dual-tail functionalization for targeting colon cancer .

Biological Activity

N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide, a compound characterized by its unique sulfonamide structure, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S and is categorized as an aromatic sulfonamide derivative. Its structure includes a phenoxy group and a sulfamoyl moiety, which are critical for its biological activity. The compound's solubility and stability in various solvents have been assessed, indicating its potential utility in pharmaceutical formulations .

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting enzyme activity by binding to their active sites. This inhibition can lead to various biological effects, including:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HCT116) cell lines.
  • IC50 Values : The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics .

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's therapeutic potential:

  • Animal Models : Studies were conducted on C57BL/6 mice with induced tumors.
  • Results : Treatment with this compound resulted in a significant reduction in tumor size and weight compared to control groups. Histopathological analysis revealed decreased proliferation markers in treated tumors .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated:

  • Reduction in Inflammation : The compound significantly reduced paw swelling and inflammatory markers (TNF-alpha and IL-6) after administration over two weeks.
  • Mechanism : It was suggested that the compound inhibits NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines .

Case Study 2: Anticancer Activity

Another case study focused on the anticancer effects of the compound on human lung cancer cells:

  • Experimental Design : A series of experiments were conducted to assess apoptosis induction.
  • Findings : Flow cytometry analysis revealed that treatment with the compound increased the percentage of apoptotic cells significantly compared to untreated controls, with associated upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Q & A

Q. What are the established synthetic routes for N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide, and how can reaction yields be optimized?

The synthesis typically involves sulfonamide bond formation between 4-phenoxyaniline and a substituted phenylacetamide precursor. A common method utilizes copper-catalyzed coupling of sodium sulfinates with aryl halides in green solvents (e.g., ethanol/water mixtures), achieving yields of ~60–75% under reflux conditions . Optimization strategies include:

  • Catalyst tuning : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography (DCM/ethyl acetate = 5:1) .
  • Temperature control : Reflux at 80–100°C minimizes side reactions like hydrolysis of the sulfamoyl group.

Q. How is the structural integrity of this compound validated experimentally?

  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C-S-N-C torsion angles) to confirm sulfonamide linkage geometry .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Aromatic protons at δ 7.51–8.06 ppm and acetamide methyl groups at δ 2.1–2.3 ppm validate substituent positions .
    • FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while amide C=O peaks occur at ~1650 cm⁻¹ .
  • Elemental analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., C: 54.55%, S: 6.07% for derivatives) to confirm purity .

Q. What solubility and stability challenges arise during in vitro studies of this compound?

  • Solubility : Low aqueous solubility (<61.3 µg/mL) necessitates DMSO stock solutions (≤1% v/v) to avoid precipitation in biological assays .
  • Stability : Hydrolysis of the sulfamoyl group under acidic/basic conditions requires pH-controlled buffers (pH 6–8) . Storage at –20°C in amber vials prevents photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Core modifications : Introducing electron-withdrawing groups (e.g., –CF₃) at the phenoxy moiety increases COX-2 inhibition potency by 2.3-fold compared to unsubstituted analogs .
  • Dual-tail strategy : Appending pyrazole or thiazole rings to the acetamide group improves binding to enzyme active sites (e.g., urease inhibition IC₅₀ = 8.2 µM) .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to RORγt or COX-2 targets, guiding rational design .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

  • Dose-response validation : Re-evaluate IC₅₀/EC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) to rule out false positives from impurity interference .
  • Target selectivity profiling : Use kinase panels or CRISPR-edited cell lines to distinguish off-target effects (e.g., SR1001’s RORγt antagonism vs. unrelated pathways) .
  • Meta-analysis : Cross-reference datasets from crystallography (e.g., PDB IDs) and pharmacological screens to identify structural determinants of activity .

Q. How can computational models predict the pharmacokinetic behavior of this sulfonamide derivative?

  • ADMET prediction : Tools like SwissADME estimate:
    • LogP : ~2.8 (moderate lipophilicity) .
    • BBB permeability : Low (due to sulfonamide polarity), suggesting peripheral action .
  • Metabolic stability : Cytochrome P450 isoform screening (e.g., CYP3A4) identifies N-deacetylation as a primary metabolic pathway .

Q. What strategies improve selectivity in targeting disease-relevant enzymes like urease or RORγt?

  • Pharmacophore hybridization : Merge benzamide-acetamide motifs with pyrimidine sulfonamides to enhance urease binding (ΔG = –9.8 kcal/mol) .
  • Allosteric modulation : Introduce bulky substituents (e.g., hexafluoro-propanol) to exploit hydrophobic pockets in RORγt’s ligand-binding domain .
  • Covalent inhibition : Design acrylamide-containing analogs for irreversible binding to catalytic cysteine residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.